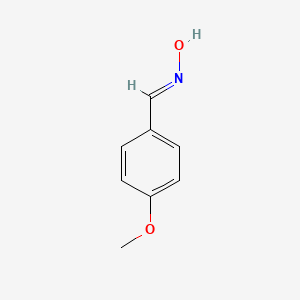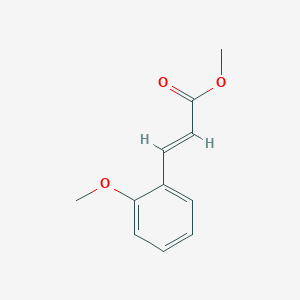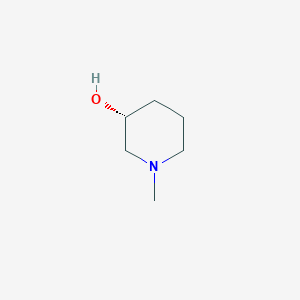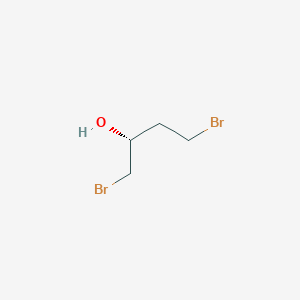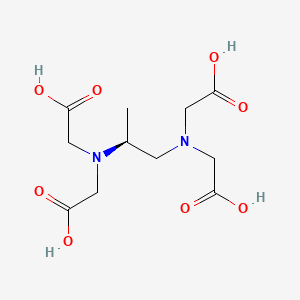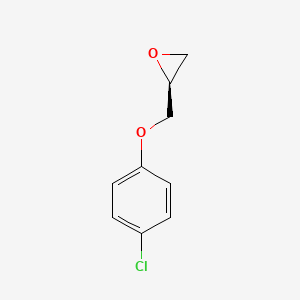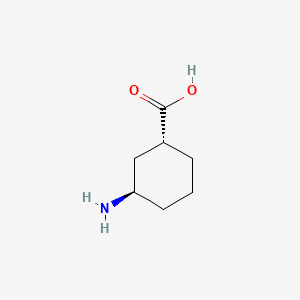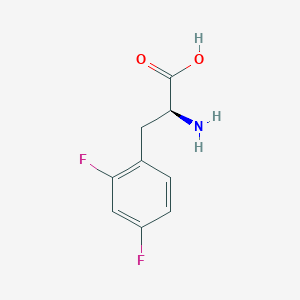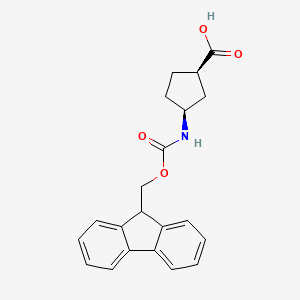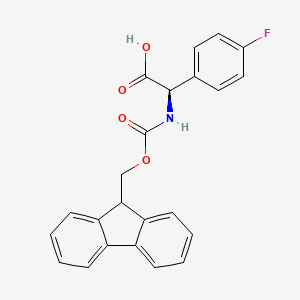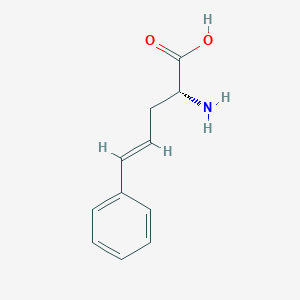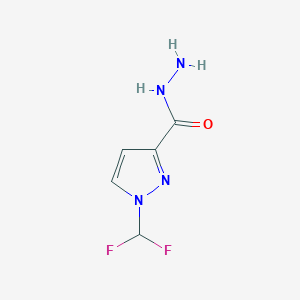
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide
Vue d'ensemble
Description
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Carbohydrazide derivatives of pyrazoles, such as the one , are of significant interest due to their potential biological activities and applications in various fields, including medicinal chemistry and agriculture.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives involves a series of reactions starting with the cyclocondensation of different starting materials, such as trifluoro-4-alkyl(aryl/heteroaryl)-4-methoxy-3-alken-2-ones with carbohydrazide . Similarly, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides includes the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide, followed by further reactions to diversify the structure .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often analyzed using various spectroscopic techniques and computational methods. For example, vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide to understand its structure and reactivity . These studies provide insights into the electronic structure, conformational stability, and potential interactions with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application. For instance, the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles involves Suzuki coupling reactions, which are palladium-mediated and can yield a variety of products with different substituents . Additionally, the reactivity of these compounds can be assessed through mechanisms such as autoxidation and hydrolysis, as well as their ability to form hydrogen bonds and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, lipophilicity, and reactivity, are crucial for their practical applications. Structure-activity relationship studies can reveal how different substituents affect these properties. For example, compounds with specific logP values have been shown to exhibit inhibitory effects on the growth of A549 lung cancer cells . Furthermore, the presence of functional groups like trifluoromethyl can significantly influence the biological activity and physical properties of these compounds .
Applications De Recherche Scientifique
Application Summary
“1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide” has been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .
Methods of Application
Unique synthesis routes had to be developed for these five-membered heterocyclic systems with such a special substitution pattern . The methods rely on the van Leusen pyrrole synthesis and the halogen dance reaction .
Results or Outcomes
These difluoromethylated pyrazoline, pyrrole, and thiophene derivatives have shown biological activity against selected Ascomycete pathogens . In another study, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay . Most of them displayed moderate to excellent activities .
Late-stage Difluoromethylation
Application Summary
“1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide” has been used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application
The methods rely on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Synthesis of α-Difluoromethyl-amino Acids
Application Summary
“1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide” has been used in the synthesis of α-difluoromethyl-amino acids .
Methods of Application
This method employs fluoroform as a reagent in a continuous flow difluoromethylation protocol on sp3 carbons .
Results or Outcomes
This method enables a highly atom efficient synthesis of the active pharmaceutical ingredient eflornithine .
Carbonyl gem-Difluoroolefination Reagent
Application Summary
“1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide” has been used in the synthesis of carbonyl gem-difluoroolefination reagents . These reagents have attracted extensive research interest from the synthetic community for decades owing to their unique properties and important applications .
Methods of Application
The methods rely on the synthesis of gem-difluoroolefins with high reliability and broad scope . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Bioisosterism in Agrochemicals
Application Summary
“1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide” has been used in the design and synthesis of amide compounds based on bioisosterism . This method introduces an N atom instead of the C atom in an ortho-aniline .
Methods of Application
The methods rely on the synthesis of novel amide compounds . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Propriétés
IUPAC Name |
1-(difluoromethyl)pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O/c6-5(7)11-2-1-3(10-11)4(12)9-8/h1-2,5H,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBPCYWVAJGMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)NN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193682 | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide | |
CAS RN |
1001567-68-5 | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001567-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



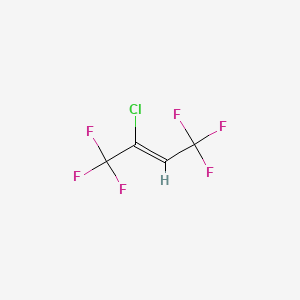
![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)
